Cas no 845751-67-9 (2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)

2-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boronic ester derivative of 2-methyl-2H-indazole, serving as a versatile intermediate in organic synthesis and medicinal chemistry. The tetramethyl-1,3,2-dioxaborolane moiety enhances stability and solubility, facilitating handling and storage under ambient conditions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of biaryl and heteroaryl structures. Its indazole core offers potential applications in pharmaceutical research, particularly in kinase inhibitor development. The product’s high purity and well-defined reactivity make it a reliable choice for precision synthesis. Proper storage under inert conditions is recommended to maintain its integrity for extended periods.
2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole structure
845751-67-9 structure
Product Name:2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
CAS No:845751-67-9
MF:C14H19BN2O2
MW:258.123863458633
MDL:MFCD11109457
CID:1068288
PubChem ID:57362231
Update Time:2025-05-21

2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Chemical and Physical Properties

Names and Identifiers

    • 2-Methylindazole-7-boronic acid pinacol ester
    • 2-methyl-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
    • C-8556
    • 2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
    • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (ACI)
    • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
    • XDGGWHYHHVYGQE-UHFFFAOYSA-N
    • J-510058
    • MFCD11109457
    • SY098624
    • 845751-67-9
    • 2-Methylindazole-7-boronic acid, pinacol ester
    • Z2050045573
    • 2-METHYL-7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2H-INDAZOLE
    • AS-33612
    • EN300-7407599
    • AKOS015949257
    • PB20561
    • DTXSID50724385
    • (2-Methyl-2H-indazol-7-yl)boronic acid pinacol ester
    • 2-METHYL-2H-INDAZOLE-7-BORONIC ACID PINACOL ESTER
    • SCHEMBL3366198
    • CS-0051844
    • MDL: MFCD11109457
    • Inchi: 1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10-9-17(5)16-12(10)11/h6-9H,1-5H3
    • InChI Key: XDGGWHYHHVYGQE-UHFFFAOYSA-N
    • SMILES: N1N(C)C=C2C=CC=C(C=12)B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 258.15400
  • Monoisotopic Mass: 258.1539580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • PSA: 36.28000
  • LogP: 1.87250

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2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Production Method

2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:845751-67-9)2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Order Number:A864077
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:44
Price ($):1176.0
Email:sales@amadischem.com

2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Related Literature

Additional information on 2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Compound CAS No 845751-67-9: 2-Methyl-7-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-2H-Indazole

The compound CAS No 845751-67-9, also known as 2-Methyl-7-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-2H-Indazole, is a highly specialized organic molecule with significant applications in modern chemical research and development. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system. The presence of the tetramethyl-dioxaborolane group at the 7-position and a methyl group at the 2-position introduces unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of indazole derivatives in drug discovery and materials science. The dioxaborolane moiety in this compound is particularly interesting due to its ability to participate in boron-based coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reactivity makes it an ideal building block for constructing complex molecular architectures with potential applications in pharmaceuticals and agrochemicals. For instance, researchers have utilized this compound to synthesize bioactive molecules targeting various therapeutic areas, including cancer and inflammatory diseases.

The synthesis of 2-Methyl-7-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-2H-Indazole typically involves a combination of palladium-catalyzed coupling reactions and boron-based chemistry. One notable approach involves the use of a palladium catalyst to facilitate the coupling of an indazole derivative with a boronic acid or ester. This method has been optimized in recent years to achieve high yields and excellent regioselectivity, making it a cornerstone in modern organic synthesis.

In terms of applications, this compound has shown promise in the development of new materials for optoelectronic devices. The indazole core is known for its strong electron-withdrawing properties, which can be further modulated by the substituents on the molecule. For example, studies have demonstrated that derivatives of this compound can be used as active layers in organic light-emitting diodes (OLEDs) and photovoltaic cells. The integration of the dioxaborolane group into such materials enhances their stability under operational conditions while maintaining high efficiency.

Another area where this compound has garnered significant attention is in medicinal chemistry. The indazole scaffold is frequently encountered in drug candidates due to its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The methyl group at the 2-position contributes to the molecule's lipophilicity, which is often desirable for improving bioavailability. Additionally, the dioxaborolane group can serve as a versatile handle for further functionalization, enabling researchers to explore a wide range of chemical modifications that could lead to novel therapeutic agents.

From a toxicological perspective, preliminary studies suggest that this compound exhibits low acute toxicity when administered at typical experimental doses. However, further research is required to fully understand its long-term effects and potential bioaccumulation properties. Regulatory agencies continue to emphasize the importance of thorough safety assessments for all new chemical entities entering preclinical development.

In conclusion, CAS No 845751-67-9, or 2-Methyl-7-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-2H-Indazole, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working at the forefront of chemical innovation. As ongoing studies uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:845751-67-9)2-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
A864077
Purity:99%
Quantity:25g
Price ($):1176.0
Email